2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile
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Overview
Description
2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family. By inhibiting EZH2, the compound can decrease the global H3K27me3 level in cells, leading to transcriptional repression of affected target genes . This mechanism is particularly relevant in cancer research, where EZH2 over-activation is linked to tumor progression .
Comparison with Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: Used in cancer treatment.
Mepacrine: An antiprotozoal agent.
What sets this compound apart is its unique structure, which allows it to interact with specific molecular targets like EZH2, making it a promising candidate for further research in various fields .
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-19-7-4-8-20(10-9-19)16-14(12-17)11-13-5-2-3-6-15(13)18-16/h2-3,5-6,11H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCQTBNFTSEISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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